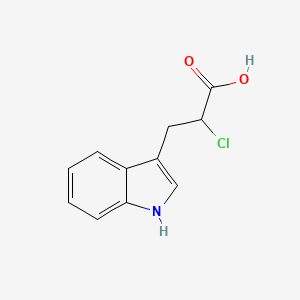
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is a chiral compound that features an indole ring, a carboxylic acid group, and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid typically involves the chlorination of 3-(1H-indol-3-yl)propanoic acid. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the alpha position relative to the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include oxidized indole derivatives.
Reduction: Products include reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives.
Wirkmechanismus
The mechanism of action of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atom may enhance the compound’s reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Indol-3-yl)propanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Amino-3-(1H-indol-3-yl)propanoic acid: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
Eigenschaften
Molekularformel |
C11H10ClNO2 |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
2-chloro-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15) |
InChI-Schlüssel |
JBQREOSOAGYMPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
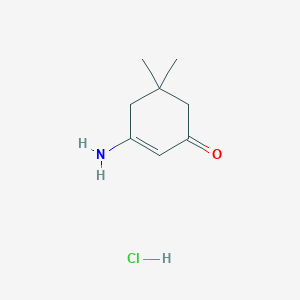
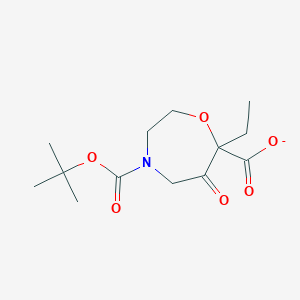
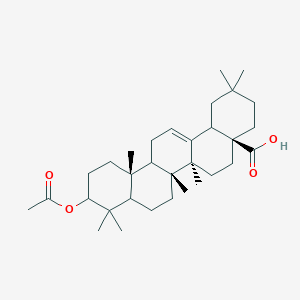
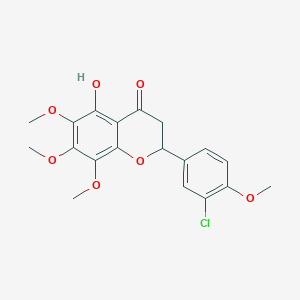
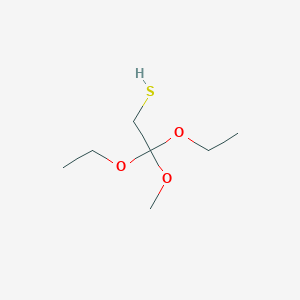
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
![3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B14785997.png)
![2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14786004.png)
![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)

![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![[4-(4-Chlorophenyl)piperidin-3-yl]methanol](/img/structure/B14786024.png)
